1-chloroheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloroheptan-2-one is an organic compound with the molecular formula C7H13ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the second carbon of a heptanone chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-chloroheptan-2-one can be synthesized through several methods. One common approach involves the chlorination of 2-heptanone. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-heptanone may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-chloroheptan-2-one undergoes various chemical reactions, including:
Substitution: The chlorine atom in 1-chloro-2-heptanone can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form 2-heptanone.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Aqueous sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed:
Reduction: 1-chloro-2-heptanol.
Substitution: 2-heptanone.
Wissenschaftliche Forschungsanwendungen
1-chloroheptan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-chloro-2-heptanone involves its interaction with specific molecular targets. For example, in reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of 1-chloro-2-heptanol . The pathways involved in these reactions are influenced by the nature of the reagents and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-Heptanone: A ketone with a similar structure but without the chlorine atom.
1-Chloro-2-methylheptane: A chlorinated alkane with a similar carbon chain length.
Eigenschaften
CAS-Nummer |
41055-92-9 |
---|---|
Molekularformel |
C7H13ClO |
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
1-chloroheptan-2-one |
InChI |
InChI=1S/C7H13ClO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 |
InChI-Schlüssel |
SNVVZCPNLVAKLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.